

# Application Notes and Protocols for Genotyping OAS1 Polymorphisms

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## Compound of Interest

Compound Name: *Oligoadenylate*

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## Introduction

The 2'-5'-**oligoadenylate** synthetase 1 (OAS1) gene is a critical component of the innate immune system, playing a significant role in the cellular response to viral infections.[1][2] Polymorphisms within the OAS1 gene have been associated with differential susceptibility and severity of various viral diseases, including COVID-19, Hepatitis C, and West Nile Virus infection, as well as other conditions like multiple sclerosis and type 1 diabetes.[3][4] Accurate genotyping of OAS1 polymorphisms is therefore crucial for research into disease mechanisms, biomarker discovery, and the development of targeted therapeutics.

This document provides detailed application notes and protocols for the genotyping of key OAS1 single nucleotide polymorphisms (SNPs), including rs10774671, rs2660, and rs3741981. The methods described are Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP), TaqMan SNP Genotyping Assay, High-Resolution Melting (HRM) Analysis, and Sanger Sequencing.

## OAS1 Signaling Pathway

The OAS1 protein is an interferon-stimulated gene (ISG) that acts as a sensor for viral double-stranded RNA (dsRNA).[5] Upon binding to dsRNA, OAS1 is activated and synthesizes 2',5'-**oligoadenylates** (2-5A).[1][5] These 2-5A molecules then bind to and activate RNase L, a

[illegible]

Caption: The OAS1-RNase L antiviral pathway.

The choice of genotyping method depends on various factors, including the number of samples, the number of SNPs to be analyzed, budget, and available equipment. A summary of the key features of the methods described in this document is provided below.

Feature	PCR-RFLP	TaqMan SNP Genotyping	High-Resolution Melting (HRM)	Sanger Sequencing
Principle	Restriction enzyme digestion of PCR products	Allele-specific probe hybridization and 5' nuclease assay	Melting curve analysis of PCR products	Dideoxy chain termination sequencing
Throughput	Low to Medium	High	High	Low
Cost per Sample	Low	Medium	Low	High
Accuracy	High	Very High	High	Very High (Gold Standard) <a href="#">[6]</a> <a href="#">[7]</a>
Speed	Slow	Fast	Fast	Slow
Labor Intensity	High	Low	Low	Medium
Detection of Unknown Variants	No	No	Yes	Yes

## Experimental Protocols

### Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)

This method involves the amplification of the target DNA region containing the SNP, followed by digestion with a restriction enzyme that recognizes a sequence created or disrupted by the polymorphism.

#### Protocol for Genotyping OAS1 rs10774671

This protocol is adapted from a study on the association of OAS1 rs10774671 with COVID-19 severity.

#### [\[8\]](#)a. PCR Amplification

- Reaction Mixture (25  $\mu$ L total volume):
  - 100 ng Genomic DNA
  - 1  $\mu$ L Forward Primer (10  $\mu$ M): 5'-TGAATCCAGCTGCAATGCAGG-3' [4] \* 1  $\mu$ L Reverse Primer (10  $\mu$ M): 5'-ATGAGGGTACTCATGTGTTCC-3' [4] \* 5  $\mu$ L 5X MyTaq Reaction Buffer
  - 0.2  $\mu$ L MyTaq DNA Polymerase
  - Nuclease-free water to 25  $\mu$ L
- PCR Cycling Conditions:
  - Initial Denaturation: 95°C for 3 minutes
  - 35 Cycles:
    - Denaturation: 95°C for 5 seconds
    - Annealing: 60°C for 15 seconds
    - Extension: 72°C for 10 seconds
  - Final Extension: 72°C for 10 minutes
- Verification: Run 5  $\mu$ L of the PCR product on a 1.5% agarose gel to confirm the amplification of a 203 bp fragment.

#### [8]b. Restriction Digestion

- Reaction Mixture (20  $\mu$ L total volume):
  - 8  $\mu$ L PCR product
  - 2  $\mu$ L 10X Restriction Enzyme Buffer
  - 5 units AluI restriction enzyme
  - Nuclease-free water to 20  $\mu$ L

- Incubation: Incubate at 37°C for 4 hours.

#### [8]c. Gel Electrophoresis and Genotyping

- Run the digested products on a 3% agarose gel.
- Genotype Interpretation: [8] \* GG Genotype: One intact band of 203 bp.
  - AA Genotype: Two bands of 150 bp and 53 bp.
  - GA Genotype: Three bands of 203 bp, 150 bp, and 53 bp.

## TaqMan® SNP Genotyping Assay

This method utilizes allele-specific, fluorescently labeled probes to determine the genotype during a real-time PCR reaction.

### Workflow for TaqMan Genotyping



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Caption: General workflow for TaqMan SNP genotyping.

### Protocol for Genotyping OAS1 SNPs

This is a general protocol that can be adapted for specific TaqMan assays for OAS1 SNPs (e.g., rs2660, rs10774671).

#### [9][10][11]1. DNA Preparation:

- Extract and purify genomic DNA.
- Quantify the DNA and normalize the concentration to 10-20 ng/μL.

#### [9][10]2. Reaction Setup (for a 10 μL reaction in a 384-well plate):

- Reaction Mix:
  - 5.0 µL TaqMan® Genotyping Master Mix (2X)
  - 0.5 µL TaqMan® SNP Genotyping Assay (20X) for the specific OAS1 SNP
  - Nuclease-free water
- Final Reaction:
  - Reaction Mix
  - 1-10 ng of genomic DNA
- Real-Time PCR Cycling Conditions (Standard):
  - Enzyme Activation: 95°C for 10 minutes
  - 40 Cycles:
    - Denaturation: 95°C for 15 seconds
    - Annealing/Extension: 60°C for 1 minute
- Data Analysis:
  - Perform a post-PCR plate read on the real-time PCR instrument.
  - Use the instrument's software to generate an allelic discrimination plot and automatically call the genotypes.

## High-Resolution Melting (HRM) Analysis

HRM analysis measures the change in fluorescence of a DNA-intercalating dye as the PCR product is denatured (melted). Different genotypes will have distinct melting profiles.

### Workflow for HRM Analysis



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Caption: General workflow for HRM analysis.

## Protocol for Genotyping OAS1 SNPs (rs2660, rs10774671, rs3741981)

This protocol is based on a study that used HRM to genotype these three OAS1 SNPs.

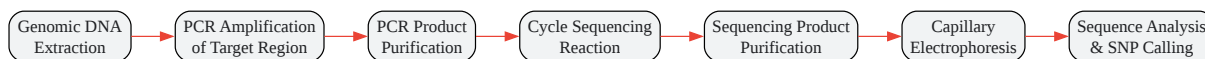
### [3]1. Reaction Mixture (20 $\mu$ L total volume):

- 30 ng unknown genomic DNA
- 3.0-6.0 ng of known wild-type DNA (spiking for homozygous samples)
- 10  $\mu$ L 2X LightCycler® 480 High Resolution Melting Master
- Primers for the specific SNP (final concentration 0.2  $\mu$ M each)
- MgCl<sub>2</sub> (as needed)
- Nuclease-free water to 20  $\mu$ L
  
- PCR and HRM Cycling Conditions (Touchdown PCR):
  - Initial Denaturation: 95°C for 5 minutes
  
  - 40 Cycles:
    - Denaturation: 95°C for 10 seconds
    - Annealing (Touchdown): 65°C-55°C (decrease 1°C per cycle) for 10 seconds
    - Extension: 72°C for 20 seconds
  
  - Heteroduplex Formation: 95°C for 30 seconds, then cool to 40°C for 1 minute.
  
  - HRM: Heat from 65°C to 95°C with continuous data acquisition.
  
- Data Analysis:
  - Use HRM analysis software to normalize the melting curves and generate difference plots.
  
  - Group samples into genotype clusters based on their melting profiles.

## Sanger Sequencing

Sanger sequencing is considered the gold standard for SNP detection and is often used to confirm results from other genotyping methods.

## Workflow for Sanger Sequencing



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Caption: General workflow for Sanger sequencing.

## Protocol for Sequencing OAS1 Exons

This is a general protocol that can be adapted for sequencing specific regions of the OAS1 gene.

- PCR Amplification:
  - Amplify the exon containing the SNP of interest using high-fidelity DNA polymerase. Design primers to amplify a product of 300-500 bp.
- PCR Product Purification:
  - Purify the PCR product to remove excess primers and dNTPs using a commercially available kit or enzymatic methods (e.g., ExoSAP-IT).
- Cycle Sequencing Reaction:
  - Set up the sequencing reaction using a BigDye™ Terminator v3.1 Cycle Sequencing Kit or similar.
  - Reaction Mixture (10 µL total volume):
    - 1-3 µL purified PCR product
    - 1 µL sequencing primer (forward or reverse)
    - 2 µL BigDye™ Terminator Ready Reaction Mix
    - Nuclease-free water to 10 µL



- Cycle Sequencing Conditions:
  - Initial Denaturation: 96°C for 1 minute
  - 25 Cycles:
    - Denaturation: 96°C for 10 seconds
    - Annealing: 50°C for 5 seconds
    - Extension: 60°C for 4 minutes
- Sequencing Product Purification:
  - Purify the sequencing products to remove unincorporated dye terminators.
- Capillary Electrophoresis:
  - Run the purified sequencing products on an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer).
- Data Analysis:
  - Analyze the resulting electropherograms using sequencing analysis software (e.g., FinchTV, SnapGene Viewer) to identify the nucleotide at the SNP position.

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